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molecular formula C8H5F3N2 B1291515 2-Amino-6-(trifluoromethyl)benzonitrile CAS No. 58458-11-0

2-Amino-6-(trifluoromethyl)benzonitrile

Cat. No. B1291515
M. Wt: 186.13 g/mol
InChI Key: HKKKKTUZACXWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633186B2

Procedure details

2-(4-Methoxybenzylamino)-6-(trifluoromethyl)benzonitrile (Example 144c) (3.49 g, 11.4 mmol) was treated with trifluoroacetic acid (TFA) (35 mL) at 0° C., and then stirred at room temperature for 20 min. The TFA was removed under vacuum, and the residue was dissolved in CH2Cl2 (150 mL) and washed with 1M NaOH. The organic layer was dried with MgSO4, filtered and removed under vacuum. The crude product was purified by chromatography on silica gel eluting with CH2Cl2 to give 2.12 g (99%) 2-amino-6-(trifluoromethyl)benzonitrile as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 7.45 (m, 1H), 7.07 (m, 1H), 6.96 (m, 1H), 6.60 (br s, 2H).
Name
2-(4-Methoxybenzylamino)-6-(trifluoromethyl)benzonitrile
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(C[NH:8][C:9]2[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[C:10]=2[C:11]#[N:12])=CC=1.FC(F)(F)C(O)=O>>[NH2:8][C:9]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:18])([F:19])[F:20])[C:10]=1[C:11]#[N:12]

Inputs

Step One
Name
2-(4-Methoxybenzylamino)-6-(trifluoromethyl)benzonitrile
Quantity
3.49 g
Type
reactant
Smiles
COC1=CC=C(CNC2=C(C#N)C(=CC=C2)C(F)(F)F)C=C1
Name
Quantity
35 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The TFA was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2 (150 mL)
WASH
Type
WASH
Details
washed with 1M NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
removed under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel eluting with CH2Cl2

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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